molecular formula C27H30ClN7O2 B608915 Mutant EGFR inhibitor CAS No. 1421373-62-7

Mutant EGFR inhibitor

カタログ番号 B608915
CAS番号: 1421373-62-7
分子量: 520.034
InChIキー: SUPQPCQJBYPRPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of these inhibitors involves complex chemical processes. For instance, the compound ASK120067, a novel inhibitor of EGFR T790M, was identified through various antitumor activities and potential resistance mechanism studies . The development of these inhibitors often involves the use of machine learning models and guide subsequent inhibitor synthesis .


Molecular Structure Analysis

The molecular structure of these inhibitors is designed to specifically target and bind to the ATP-binding site of the EGFR enzyme . The structure of these inhibitors is often determined through computational methods, including molecular docking and dynamics simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these inhibitors are often determined through in silico and in vitro studies . These properties are crucial for understanding the drug’s efficacy and potential side effects.

科学的研究の応用

  • Treatment of EGFR-Mutant NSCLC : EGFR-tyrosine kinase inhibitors (TKIs) monotherapy and combined with chemotherapy or anti-angiogenesis drugs have significantly prolonged survival in patients with EGFR-mutant NSCLC. However, disease progression due to acquired resistance to EGFR-TKIs is a common challenge. Research is focusing on uncommon EGFR mutation subtypes, brain metastases, and EGFR TKI-based combination therapy (Lu, Jie, & Wu, 2022).

  • Selective Inhibition of Mutant EGFR : Research has been conducted on identifying high-affinity irreversible inhibitors targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. For example, PF-06747775 is a clinical candidate being evaluated in phase-I trials for mutant EGFR-driven NSCLC (Planken et al., 2017).

  • Genomic Applications in Pulmonary Malignancies : Genomic alterations in NSCLC, including EGFR mutations, have been intensively researched, leading to personalized therapy approaches with EGFR-directed TKIs (Büttner, Odenthal, & Merkelbach-Bruse, 2018).

  • Understanding and Overcoming Resistance : The development of secondary EGFR mutations, such as the gatekeeper T790M mutation, is a major factor in resistance to first-generation EGFR inhibitors. Novel inhibitors targeting this mutation have been researched to overcome this issue (Zhou et al., 2009).

  • EGFR Mutations Activating Anti-Apoptotic Pathways : Mutant EGFRs selectively activate pathways promoting cell survival. Targeting these pathways may contribute to the efficacy of EGFR inhibitors like gefitinib (Sordella, Bell, Haber, & Settleman, 2004).

  • Role in Brain Metastases Management : EGFR inhibitors with activity in the central nervous system (CNS) are being studied for managing brain metastases in EGFR mutant lung cancers. These studies assess whether targeted therapy can be used in combination with or in lieu of radiation (Khandekar, Piotrowska, Willers, & Sequist, 2018).

  • Combination with Immune Checkpoint Inhibitors : Research is exploring the application of immune checkpoint inhibitors (ICIs) in combination with EGFR TKIs for EGFR-mutant NSCLC. This approach aims to address the limitations of ICIs when used as monotherapy in these cases (Jin et al., 2020).

Safety And Hazards

While these inhibitors have shown effectiveness in treating certain cancers, they can also have side effects, including skin rashes and dryness, and diarrhea . It’s important for patients to be monitored closely while taking these medications to manage any potential side effects .

将来の方向性

The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .

特性

IUPAC Name

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPQPCQJBYPRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant EGFR inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。